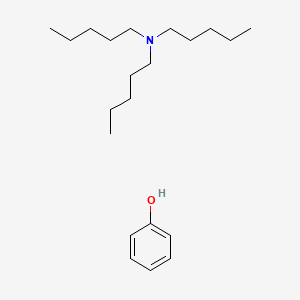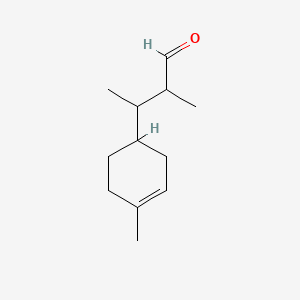
alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al is an organic compound with the molecular formula C12H20O. It is characterized by its unique structure, which includes a six-membered cyclohexene ring with three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be synthesized through several methods. One common synthetic route involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Análisis De Reacciones Químicas
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities and interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. Additionally, the cyclohexene ring structure can interact with hydrophobic regions of biological molecules, influencing their behavior and interactions .
Comparación Con Compuestos Similares
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be compared with similar compounds such as alpha-terpineol and beta-terpineol. These compounds share structural similarities, including the presence of a cyclohexene ring and multiple methyl groups. this compound is unique due to its specific arrangement of functional groups and its distinct chemical properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
85099-35-0 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,10-12H,5-7H2,1-3H3 |
Clave InChI |
BWEVBHHGPXKUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


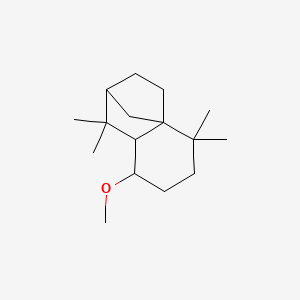
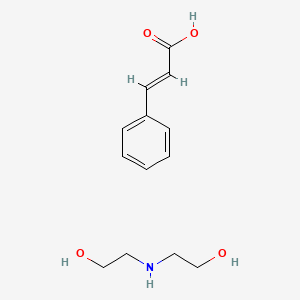
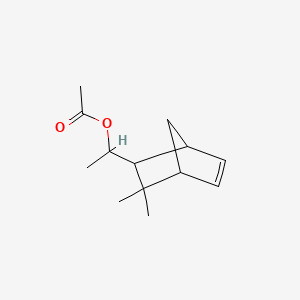
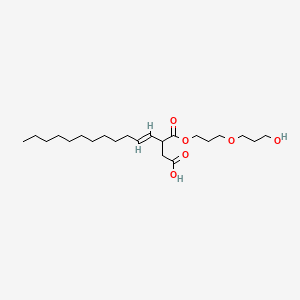
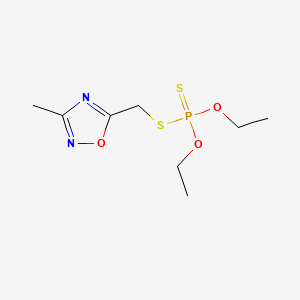
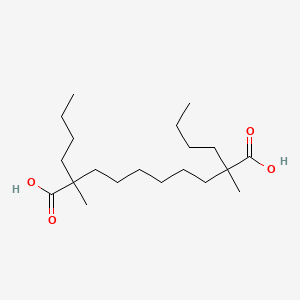
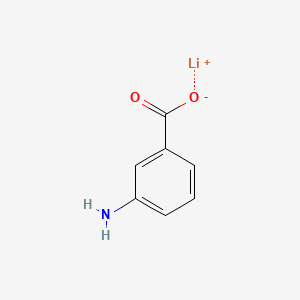
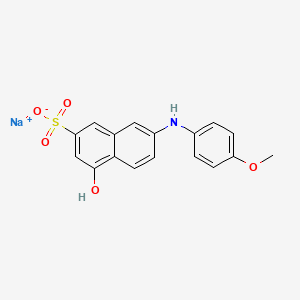
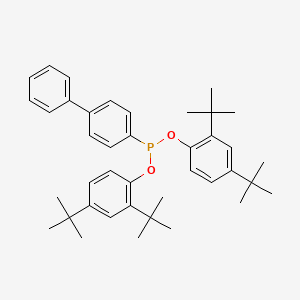
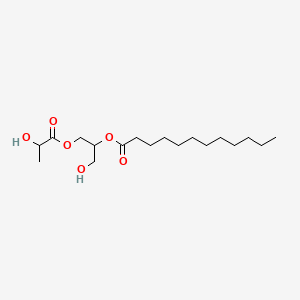
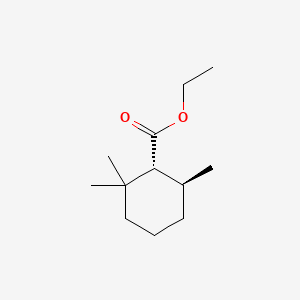
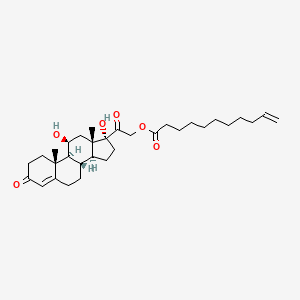
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
